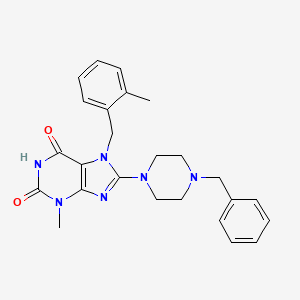

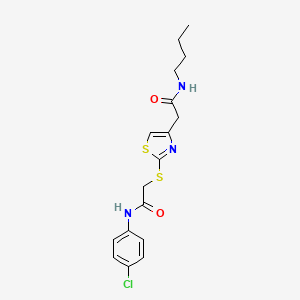

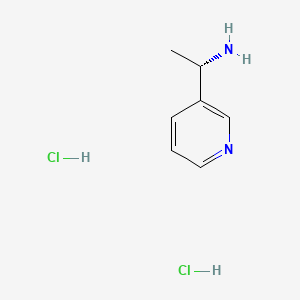

![molecular formula C14H11N3O2S B2978408 Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester CAS No. 208993-97-9](/img/structure/B2978408.png)

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “Thieno[2,3-b]pyrazine-6-carboxylic acid” can be represented by the SMILES stringOC(=O)c1cc2nccnc2s1 . The InChI code for this compound is 1S/C7H4N2O2S/c10-7(11)5-3-4-6(12-5)9-2-1-8-4/h1-3H,(H,10,11) . Physical And Chemical Properties Analysis

The physical form of “Thieno[2,3-b]pyrazine-6-carboxylic acid” is solid . The compound has a molecular weight of 180.18 .Scientific Research Applications

Energy Level Engineering for Solar Cells

Thieno[2,3-b]pyrazine derivatives have been studied for their potential in energy level engineering, particularly in dye-sensitized solar cells (DSSCs). By modifying the structure of thieno[2,3-b]pyrazine-based organic sensitizers, researchers aim to optimize their photovoltaic properties, such as absorption, electrochemical behavior, and power conversion efficiency. For instance, modifications to the anchoring groups and the incorporation of phenylene units have shown to significantly impact the LUMO levels and, consequently, the electron injection efficiency into the semiconductor's conduction band, leading to enhanced power conversion efficiencies in DSSCs (Wu et al., 2016).

Synthesis and Application as Disperse Dyes

Thieno[2,3-b]pyrazine derivatives have been synthesized and applied as disperse dyes, indicating their utility in textile industries. The synthesized compounds exhibit promising spectral characteristics and fastness properties, making them suitable for coloring polyester fibers (Ho, 2005).

Organic Electronics and Photovoltaic Devices

In the field of organic electronics, thieno[2,3-b]pyrazine-based monomers have been utilized to produce donor-acceptor (D-A) copolymers. These copolymers are investigated for their optical properties, electrochemical behavior, and application in photovoltaic devices. The ability to tune the energy levels of these materials makes them promising candidates for low bandgap applications, which are crucial for enhancing the efficiency of solar energy harvesting (Zhou et al., 2010).

Unconventional Hydrogen Bonds and Molecular Properties

Studies on difunctionalized thieno[3,4-b]pyrazines have revealed the significant influence of unconventional C–H···N hydrogen bonds on their UV–Vis and IR spectra. This understanding aids in the design of copolymers with desired photophysical and vibrational properties, highlighting the role of solvation effects in tuning molecular properties for future applications (Damasceno et al., 2019).

Antitumor Activity Evaluation

In recent research, novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized and evaluated for their antitumor potential across various human tumor cell lines. The compounds exhibited promising GI50 values and selectivity, providing insights into structure-activity relationships and highlighting the potential for thieno[2,3-b]pyrazine derivatives in cancer therapy (Rodrigues et al., 2021).

Safety and Hazards

“Thieno[2,3-b]pyrazine-6-carboxylic acid” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H319 , which means it causes serious eye irritation. The precautionary statements are P305 + P351 + P338 , which means if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.

properties

IUPAC Name |

methyl 7-amino-2-phenylthieno[2,3-b]pyrazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-19-14(18)12-10(15)11-13(20-12)16-7-9(17-11)8-5-3-2-4-6-8/h2-7H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZACMQHJOUOYGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=NC(=CN=C2S1)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

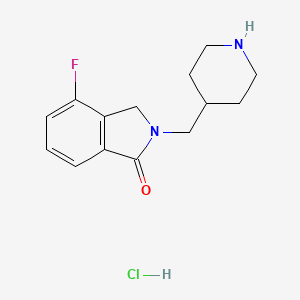

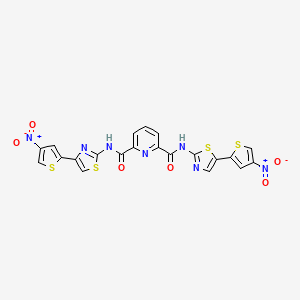

![Tert-butyl N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2978326.png)

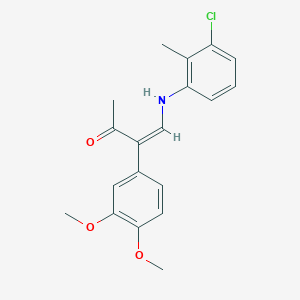

![8-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid](/img/structure/B2978328.png)

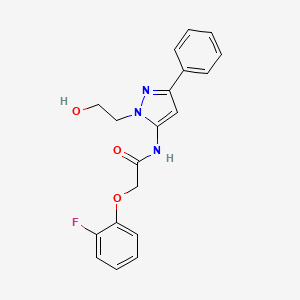

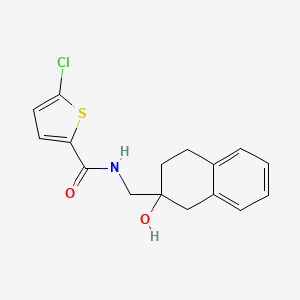

![N-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2978341.png)

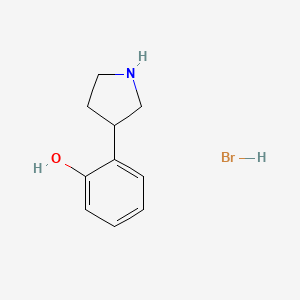

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)